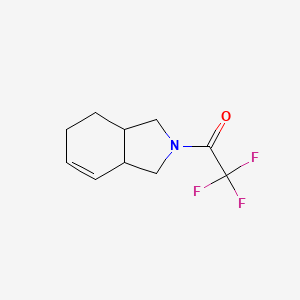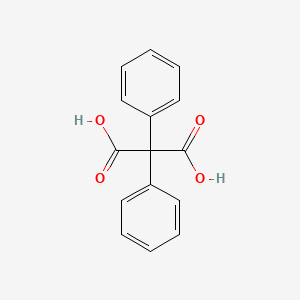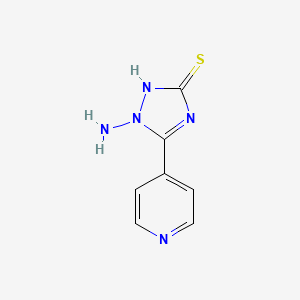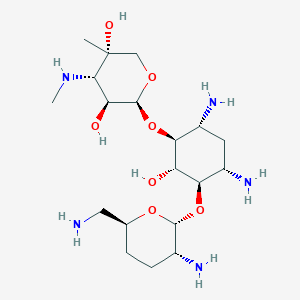
Gentamicin D Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gentamicin D Acetate is a derivative of gentamicin, an aminoglycoside antibiotic that was discovered and isolated from the bacterium Micromonospora purpurea in 1963 . Gentamicin is widely used to treat severe bacterial infections, particularly those caused by gram-negative bacteria . This compound retains the broad-spectrum antibacterial activity of gentamicin and is used in various clinical and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gentamicin D Acetate involves the fermentation of Micromonospora purpurea, followed by extraction and purification processes . The acetate form is obtained by reacting gentamicin with acetic acid under controlled conditions. The reaction typically involves dissolving gentamicin in a suitable solvent, such as water or methanol, and then adding acetic acid to form the acetate salt .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The fermentation process is carried out in bioreactors, and the extraction and purification steps are optimized for high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Gentamicin D Acetate undergoes various chemical reactions, including:
Oxidation: Gentamicin can be oxidized to form gentamicin N-oxide derivatives.
Reduction: Reduction reactions can modify the functional groups on the gentamicin molecule.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the gentamicin molecule.
Major Products Formed
The major products formed from these reactions include gentamicin N-oxide derivatives, reduced gentamicin forms, and various substituted gentamicin derivatives .
Applications De Recherche Scientifique
Gentamicin D Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their chemical properties.
Biology: Employed in cell culture studies to prevent bacterial contamination.
Mécanisme D'action
Gentamicin D Acetate exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, interfering with protein synthesis . This binding disrupts the translation process, leading to the production of defective proteins and ultimately causing bacterial cell death . The molecular targets include the ribosomal RNA and various proteins involved in the translation machinery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Neomycin: An aminoglycoside used primarily for topical applications.
Uniqueness
Gentamicin D Acetate is unique due to its broad-spectrum activity and its ability to be used in combination with other antibiotics to enhance efficacy. Its acetate form provides improved solubility and stability, making it suitable for various applications in research and medicine .
Propriétés
Formule moléculaire |
C19H39N5O7 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5S)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13-,14+,15-,16-,17+,18-,19+/m0/s1 |
Clé InChI |
VEGXETMJINRLTH-JHODFQNSSA-N |
SMILES isomérique |
C[C@]1(CO[C@H]([C@H]([C@@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O |
SMILES canonique |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
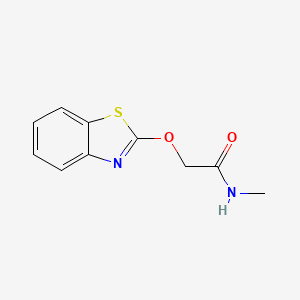
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)

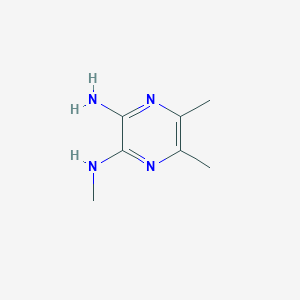
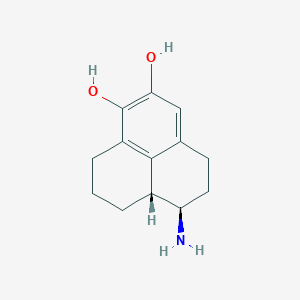

![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
